

Application Notes & Protocol: Synthesis of N-(4-Amino-2-phenoxyphenyl)methanesulfonamide from Nimesulide

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Compound of Interest

	<i>N-(4-Amino-2-phenoxyphenyl)methanesulfonamide</i>
Compound Name:	<i>de</i>
Cat. No.:	B139960

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the chemical synthesis of **N-(4-Amino-2-phenoxyphenyl)methanesulfonamide**, a key intermediate in the development of selective COX-2 inhibitors and other therapeutic agents. The synthesis involves the reduction of the nitro group of the commercially available anti-inflammatory drug, nimesulide. This transformation is significant as the resulting amino derivative offers improved solubility and serves as a versatile precursor for further molecular modifications.^{[1][2]} This protocol outlines the necessary reagents, equipment, and procedural steps to achieve a high yield of the target compound.

Introduction

Nimesulide, a selective cyclooxygenase-2 (COX-2) inhibitor, is a widely used anti-inflammatory drug. Chemical modification of its structure is a common strategy for the development of novel therapeutic agents with improved efficacy and safety profiles. The reduction of the nitro group in nimesulide to form **N-(4-Amino-2-phenoxyphenyl)methanesulfonamide** is a critical step in this process.^{[2][3][4]} The resulting primary amine is more soluble than its nitro precursor and

provides a reactive site for further functionalization, such as acylation or sulfonylation, to produce a library of new chemical entities for drug discovery.[\[1\]](#)[\[2\]](#)

Chemical Reaction

The synthesis of **N-(4-Amino-2-phenoxyphenyl)methanesulfonamide** from nimesulide is a reduction reaction that specifically targets the nitro group (-NO₂) and converts it to an amino group (-NH₂).

Reaction Scheme:

Experimental Protocol

This protocol is based on the reduction of nimesulide using tin (II) chloride and hydrochloric acid, which has been reported to provide a quantitative yield.[\[2\]](#)

3.1. Materials and Equipment

- Reagents:
 - Nimesulide (N-(4-Nitro-2-phenoxyphenyl)methanesulfonamide)
 - Tin(II) Chloride (SnCl₂)
 - Concentrated Hydrochloric Acid (HCl)
 - Deionized Water
 - Sodium Bicarbonate (NaHCO₃) or other suitable base for neutralization
 - Ethyl Acetate (for extraction)
 - Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) (for drying)
- Equipment:
 - Round-bottom flask
 - Reflux condenser

- Heating mantle with a magnetic stirrer
- Separatory funnel
- Beakers and Erlenmeyer flasks
- Buchner funnel and filter paper
- Rotary evaporator
- pH paper or pH meter
- Standard laboratory glassware

3.2. Procedure

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add nimesulide.
- Addition of Reagents: Add tin(II) chloride to the flask. Carefully and slowly add concentrated hydrochloric acid.
- Reaction Conditions: Heat the reaction mixture to 90°C and maintain this temperature with constant stirring for 3 hours.[\[2\]](#)
- Work-up:
 - After the reaction is complete, allow the mixture to cool to room temperature.
 - Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
 - Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
 - Combine the organic layers and wash with brine (saturated NaCl solution).
 - Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

- Filter to remove the drying agent.
- Isolation and Purification:
 - Remove the solvent from the filtrate using a rotary evaporator to yield the crude product.
 - The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure **N-(4-Amino-2-phenoxyphenyl)methanesulfonamide**.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of **N-(4-Amino-2-phenoxyphenyl)methanesulfonamide**

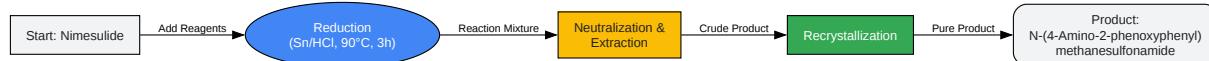
Property	Value	Reference
Molecular Formula	C ₁₃ H ₁₄ N ₂ O ₃ S	[5]
Molecular Weight	278.33 g/mol	[1][5]
Appearance	Solid	
Melting Point	167-169°C	[5]
Solubility	Chloroform (Slightly), Methanol	[5]
¹ H NMR (200 MHz, DMSO-d ₆)	δ 9.2 (s, 1H, NH ₂), 7.4-6.8 (m, 9H, Ar-H), 3.1 (s, 3H, CH ₃)	[1]
IR (cm ⁻¹)	3412 (N-H stretch, amine), 1572, 1487 (C=C aromatic), 1215, 1154 (S=O)	[1]

Table 2: Comparison of Synthetic Protocols for the Reduction of Nimesulide

Reducing System	Temperature	Time	Yield	Reference
Sn / HCl	90°C	3 h	Quantitative	[2]
Fe / Acetic Acid	90-95°C	3-4 h	84%	
Fe / HCl	-	-	-	[6]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of **N-(4-Amino-2-phenoxyphenyl)methanesulfonamide** from nimesulide.

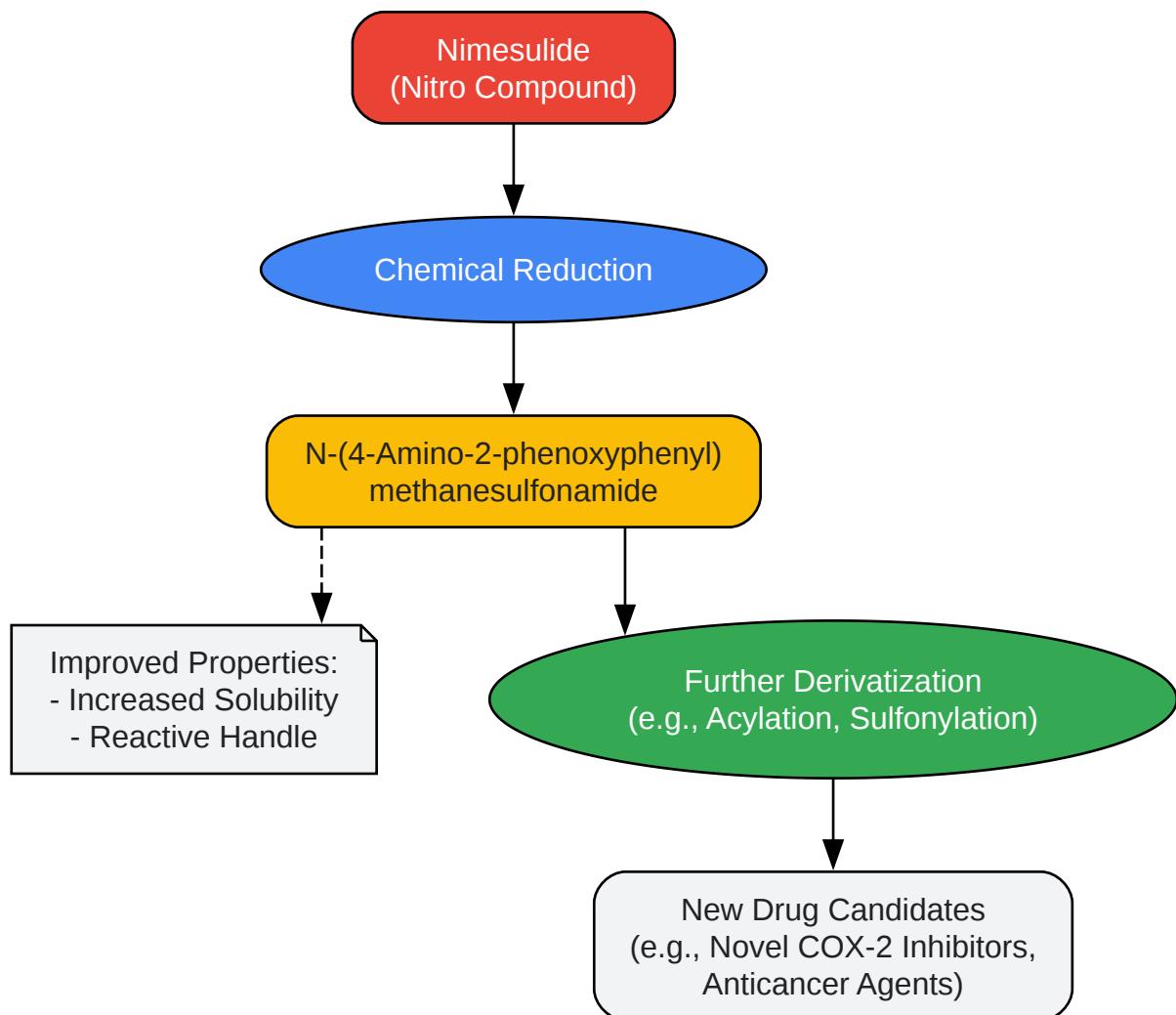


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Caption: Workflow for the synthesis of **N-(4-Amino-2-phenoxyphenyl)methanesulfonamide**.

Signaling Pathway and Logical Relationships

The conversion of nimesulide to its amino derivative is a key step that enables further drug development. The amino group serves as a handle for attaching various moieties to modulate the pharmacological properties of the parent compound.



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Caption: Rationale for the synthesis in drug development.

Conclusion

The protocol described provides a reliable and high-yielding method for the synthesis of **N-(4-Amino-2-phenoxyphenyl)methanesulfonamide** from nimesulide. This key intermediate is valuable for researchers and scientists in the field of drug discovery and development, offering a platform for the creation of novel therapeutic agents with potentially enhanced properties. The provided data and workflows are intended to facilitate the successful implementation of this synthetic procedure in a laboratory setting.

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